- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

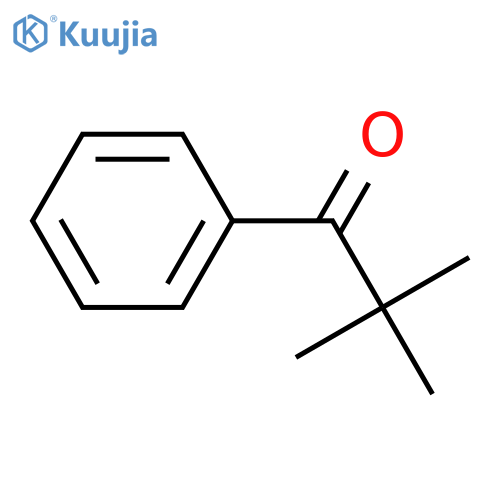

Cas no 938-16-9 (2,2-Dimethylpropiophenone)

2,2-Dimethylpropiophenone structure

商品名:2,2-Dimethylpropiophenone

2,2-Dimethylpropiophenone 化学的及び物理的性質

名前と識別子

-

- 2,2-Dimethyl-1-phenylpropan-1-one

- 2,2-Dimethylpropiophenone~Pivalophenone

- alpha,alpha,alpha-Trimethylacetophenone

- 2,2-Dimethylpropiophenone

- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)

- Pivalophenone (6CI, 7CI, 8CI)

- 1-Phenyl-2,2-dimethyl-1-propanone

- 2,2,2-Trimethylacetophenone

- Phenyl tert-butyl ketone

- tert-Butyl phenyl ketone

- α,α,α-Trimethylacetophenone

- α,α-Dimethylpropiophenone

- CS-0089440

- t-butyl phenyl ketone

- NS00014923

- .alpha.,.alpha.-Dimethylpropiophenone

- 938-16-9

- 5-METHYL-5-NITRO-HEXAN-2-OL

- A844714

- Q27271899

- NCGC00257286-01

- AS-61168

- EN300-49138

- 2,2-Dimethylpropiophenone 98%

- AKOS009157738

- 2,2-Dimethylpropiophenone, 98%

- AI3-11505

- 1-Propanone,2,2-dimethyl-1-phenyl-

- D97414

- EINECS 213-338-0

- MFCD00008844

- DTXCID3028184

- Tox21_303564

- 2,2-Dimethyl-1-phenyl-1-propanone

- DTXSID1048209

- SCHEMBL226691

- UNII-96BA178UNX

- DB-057435

- 96BA178UNX

- 2,2-dimethyl-1-phenyl-propan-1-one

- CAS-938-16-9

- 1-Propanone, 2,2-dimethyl-1-phenyl-

- t-BuBz

- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H

- Pivalophenone

- CHEMBL479495

-

- MDL: MFCD00008844

- インチ: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

- InChIKey: OECPUBRNDKXFDX-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)(C)C)C1C=CC=CC=1

- BRN: 1906460

計算された属性

- せいみつぶんしりょう: 162.10400

- どういたいしつりょう: 162.104

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.97 g/mL at 25 °C(lit.)

- ふってん: 219-222 °C(lit.)

- フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >

- 屈折率: n20/D 1.508(lit.)

- すいようせい: Not miscible with water.

- PSA: 17.07000

- LogP: 2.91540

- ようかいせい: 未確定

2,2-Dimethylpropiophenone セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:10

-

危険物標識:

- リスク用語:R36/37/38

2,2-Dimethylpropiophenone 税関データ

- 税関コード:2914399090

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2,2-Dimethylpropiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-61168-5MG |

2,2-dimethyl-1-phenylpropan-1-one |

938-16-9 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| abcr | AB178608-1 g |

2,2,2-Trimethylacetophenone, 97%; . |

938-16-9 | 97% | 1g |

€58.00 | 2022-03-04 | |

| abcr | AB178608-25 g |

2,2,2-Trimethylacetophenone, 97%; . |

938-16-9 | 97% | 25g |

€372.00 | 2022-03-04 | |

| Enamine | EN300-49138-5.0g |

2,2-dimethyl-1-phenylpropan-1-one |

938-16-9 | 95% | 5g |

$98.0 | 2023-06-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-5g |

2,2-Dimethylpropiophenone |

938-16-9 | 97% | 5g |

¥1,431.00 | 2022-01-10 | |

| Cooke Chemical | BD0439353-1g |

2,2,2-Trimethylacetophenone |

938-16-9 | 97% | 1g |

RMB 208.80 | 2025-02-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08729-25g |

2,2,2-Trimethylacetophenone, 97% |

938-16-9 | 97% | 25g |

¥7044.00 | 2023-03-01 | |

| Apollo Scientific | OR3517-25g |

2,2-Dimethylpropiophenone |

938-16-9 | 98% | 25g |

£418.00 | 2025-02-19 | |

| Fluorochem | 203963-5g |

2,2-dimethylpropiophenone |

938-16-9 | 98% | 5g |

£143.00 | 2022-03-01 | |

| abcr | AB178608-5g |

2,2,2-Trimethylacetophenone, 97%; . |

938-16-9 | 97% | 5g |

€139.00 | 2024-04-16 |

2,2-Dimethylpropiophenone 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes, Journal of the American Chemical Society, 2019, 141(9), 3854-3858

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt

リファレンス

- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Dimethyl sulfide

リファレンス

- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide, Tetrahedron, 1989, 45(2), 425-34

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

リファレンス

- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst, Organic Letters, 2020, 22(14), 5486-5490

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C

リファレンス

- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts, Green Chemistry, 2019, 21(21), 5896-5903

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

リファレンス

- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system, RSC Advances, 2015, 5(125), 103210-103217

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis, ACS Catalysis, 2020, 10(15), 8524-8529

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt

1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water

1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water

リファレンス

- Highly Efficient, Organocatalytic Aerobic Alcohol Oxidation, Journal of the American Chemical Society, 2011, 133(17), 6497-6500

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

リファレンス

- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical Catalysts, Angewandte Chemie, 2013, 52(31), 8093-8097

ごうせいかいろ 14

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C

1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C

1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C

リファレンス

- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents, Organic & Biomolecular Chemistry, 2008, 6(11), 1961-1965

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt

リファレンス

- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water

リファレンス

- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships, Journal of Organic Chemistry, 2014, 79(21), 10256-10268

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt

リファレンス

- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complex, Synthetic Communications, 2003, 33(22), 3961-3967

2,2-Dimethylpropiophenone Raw materials

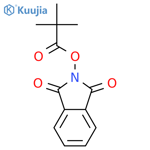

- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-

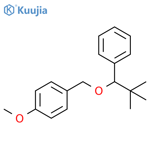

- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene

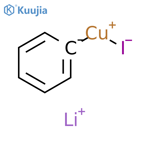

- Cuprate(1-), iodophenyl-, lithium (1:1)

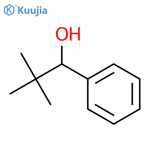

- 2,2-Dimethyl-1-phenyl-1-propanol

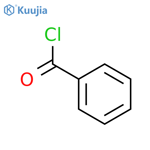

- Benzoyl chloride

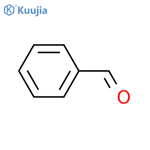

- Benzaldehyde

2,2-Dimethylpropiophenone Preparation Products

2,2-Dimethylpropiophenone 関連文献

-

1. Ruthenium/base-catalyzed ortho-selective C–H arylation of acylarenes with halogenated arylboronatesTetsuya Yamamoto,Tetsu Yamakawa RSC Adv. 2015 5 105829

-

Masanori Shigeno,Akihisa Kajima,Kunihito Nakaji,Kanako Nozawa-Kumada,Yoshinori Kondo Org. Biomol. Chem. 2021 19 983

-

Aleksandra Zió?kowska,Natalia Szynkiewicz,?ukasz Ponikiewski Inorg. Chem. Front. 2021 8 3851

-

Qing-Zhong Zheng,Yu-Feng Liang,Chong Qin,Ning Jiao Chem. Commun. 2013 49 5654

-

5. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactionsKeith Smith,Gamal A. El-Hiti Green Chem. 2011 13 1579

-

6. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalystsSujoy Rana,Jyoti Prasad Biswas,Sabarni Paul,Aniruddha Paik,Debabrata Maiti Chem. Soc. Rev. 2021 50 243

-

Ana B. Cuenca,Elena Fernández Chem. Soc. Rev. 2021 50 72

-

W. Brian Jennings,Niamh O'Connell,John F. Malone,Derek R. Boyd Org. Biomol. Chem. 2013 11 5278

-

Bryony M. Hockin,Chenfei Li,Neil Robertson,Eli Zysman-Colman Catal. Sci. Technol. 2019 9 889

-

10. Steric effects on the solvation of protonated di-tert-butyl ketone and phenyl tert-butyl ketoneAlessandro Bagno,Renato L. Boso,Nicola Ferrari,Gianfranco Scorrano J. Chem. Soc. Chem. Commun. 1995 2053

938-16-9 (2,2-Dimethylpropiophenone) 関連製品

- 466-37-5(2,2,2-Triphenylacetophenone)

- 611-70-1(Isobutyrophenone)

- 103931-20-0(1-(4-Acetylphenyl)-2-methyl-1-propanone)

- 16819-79-7(2-Methyl-1-phenylbutan-1-one)

- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)

- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)

- 2138199-59-2(4-Pyridinamine, 3-bromo-N-cyclopropyl-N,2-dimethyl-)

- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)

- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)

- 109313-83-9(1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:938-16-9)2,2,2-Trimethylacetophenone

清らかである:99%

はかる:25g

価格 ($):426.0